molecular formula C17H15N3O3 B5139388 2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B5139388
M. Wt: 309.32 g/mol
InChI Key: LZIHRECZONMLAK-UHFFFAOYSA-N
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Description

2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of various enzymes and receptors.
Biochemical and Physiological Effects:
2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been found to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its wide range of biological activities. This compound has been found to possess antimicrobial, anti-inflammatory, and anticancer properties, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, it would be interesting to study the potential use of this compound in the development of new antimicrobial, anti-inflammatory, and anticancer agents. Finally, it would be valuable to investigate the potential use of this compound in the treatment of various diseases, including cancer and inflammation.
Conclusion:
In conclusion, 2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While there are still many unanswered questions regarding its mechanism of action, this compound holds great promise for the development of new therapeutic agents.

Synthesis Methods

The synthesis of 2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been achieved through various methods. One of the commonly used methods involves the reaction between 2-methyl-4-(4-nitrophenyl)-3,4-dihydroquinolin-5(1H)-one and malononitrile in the presence of a base. This reaction leads to the formation of the desired product in good yields.

Scientific Research Applications

2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential applications in scientific research. This compound has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

properties

IUPAC Name

2-methyl-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-10-13(9-18)16(11-5-7-12(8-6-11)20(22)23)17-14(19-10)3-2-4-15(17)21/h5-8,16,19H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIHRECZONMLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

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